molecular formula C7H5Cl2F2NO2S B2714800 Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate CAS No. 2490404-03-8

Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

Cat. No. B2714800
CAS RN: 2490404-03-8
M. Wt: 276.08
InChI Key: PIXVJBYQNIDMEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of ethyl acetoacetate with 2,5-dichlorothiazole-4-carboxylic acid followed by esterification with ethanol and acid catalysis. The final product is purified through recrystallization or column chromatography.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 253.09 g/mol. The InChI Code is provided in the source .

Scientific Research Applications

Synthesis and Biological Activity

  • Molluscicidal Properties : Ethyl chloroformate/DMF mixture, related to the chemical structure of interest, has been used for the facile ring closure of thiazole derivatives to afford products with molluscicidal properties against snails, indicating potential applications in pest control and schistosomiasis prevention (El-bayouki & Basyouni, 1988).

  • Heterocycle Synthesis : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound with similarities in halogen and ethyl groups, demonstrates versatility as an intermediate for synthesizing a wide range of trifluoromethyl heterocycles, highlighting the potential of ethyl and halogen-substituted compounds in creating diverse chemical structures (Honey et al., 2012).

  • Antifungal and Antiamicrobial Activity : Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates synthesized from N-arylthiazole-2-amines have shown significant α-glucosidase and β-glucosidase inhibition activities, suggesting potential applications in medicinal chemistry and drug development (Babar et al., 2017).

Synthetic Methodologies

  • One-Pot Synthesis : The synthesis of Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates via one-pot reactions showcases the efficiency of synthesizing complex molecules, hinting at the synthetic utility of ethyl and halogenated compounds in streamlining chemical processes (Reddy & Krupadanam, 2010).

  • Regioselective Synthesis : Studies on N-(anthracen-9-yl)-N′-ethylthiourea reacting with bromoacetic acid derivatives to yield thiazolidinones demonstrate the intricacies of regioselective synthesis, suggesting the importance of ethyl and halogenated moieties in directing chemical reactions (Klika et al., 2002).

properties

IUPAC Name

ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F2NO2S/c1-2-14-5(13)7(10,11)3-4(8)15-6(9)12-3/h2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXVJBYQNIDMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(SC(=N1)Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,5-dichloro-1,3-thiazol-4-yl)-2,2-difluoroacetate

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